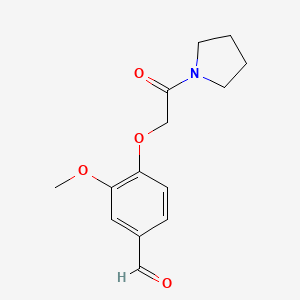

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a chemical compound with the molecular formula C14H17NO5 It is known for its unique structure, which includes a methoxy group, a pyrrolidinone ring, and an ethoxy linkage to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-pyrrolidinone.

Formation of the Ethoxy Linkage: The ethoxy linkage is formed by reacting 3-methoxybenzaldehyde with an appropriate ethoxy reagent under controlled conditions.

Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a reaction with 2-pyrrolidinone, often using a catalyst to facilitate the process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

Oxidation: 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid.

Reduction: 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes. For instance, the aldehyde group can be oxidized to form carboxylic acids, while the methoxy group can participate in methylation reactions.

Synthetic Routes

The synthesis typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the ethoxy group.

Biological Applications

Enzyme Inhibition Studies

In biological research, 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde has been investigated for its potential as an enzyme inhibitor. The compound's ability to form hydrogen bonds and hydrophobic interactions with target enzymes makes it a candidate for studies on protein-ligand interactions.

Pharmaceutical Development

Due to its structural characteristics, this compound is being explored for its pharmacological properties, particularly in drug development. It may play a role in creating new therapeutic agents targeting metabolic disorders and other diseases .

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity can be harnessed to create advanced polymers or coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.

3-Methoxy-4-(2-oxo-2-morpholin-1-yl-ethoxy)-benzaldehyde: Contains a morpholinone ring instead of a pyrrolidinone ring.

Uniqueness

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine derivatives under specific conditions. The reaction often utilizes oxidizing agents to facilitate the formation of the desired compound, which can be characterized by its unique functional groups that contribute to its biological activity.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + Pyrrolidine | Basic conditions, oxidizing agent | Variable |

| 2 | Purification (e.g., recrystallization) | Solvent-based methods | High purity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa cells. The mechanism involves the disruption of cellular processes that lead to cell death, highlighting its potential in cancer therapy .

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focus of research. It has shown promise as an inhibitor of certain enzymes involved in disease pathways, including those related to neurodegenerative diseases. The presence of the pyrrolidinyl group enhances its binding affinity to these targets, which may lead to significant therapeutic effects .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The mechanism involves:

- Binding to Enzymes : The compound forms hydrogen bonds and hydrophobic interactions with enzyme active sites, inhibiting their function.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Antimicrobial Action : It disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Activity Assessment : In a comparative study against standard chemotherapeutics, this compound exhibited a lower IC50 value than some traditional agents, indicating superior potency in inducing apoptosis in cancer cells.

- Enzyme Inhibition Analysis : Molecular docking studies revealed strong binding affinities to acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease through enzyme inhibition .

Properties

IUPAC Name |

3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13-8-11(9-16)4-5-12(13)19-10-14(17)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPVWMPVTAJJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.